ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a nitro group, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-methyl-3-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 3-(2-methyl-3-aminophenyl)-3-oxopropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 3-(2-methyl-3-nitrophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: Lacks the methyl group, leading to different reactivity and applications.
Methyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.
3-(2-Methyl-3-nitrophenyl)-3-oxopropanoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
Uniqueness
This compound is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)7-11(14)9-5-4-6-10(8(9)2)13(16)17/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUORFHTJNOTLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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